6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one
Description
Properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGBEHQXBBNZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-1H-isoindole and piperidine.
Formation of the Isoindolone Ring: The isoindolone ring is formed through a cyclization reaction. This can be achieved by reacting 6-fluoro-1H-isoindole with a suitable reagent under controlled conditions.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group is introduced through a substitution reaction. This involves the reaction of the intermediate compound with piperidine under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolones.
Scientific Research Applications
Allosteric Modulation
Research indicates that compounds similar to 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one can act as positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs), particularly muscarinic receptors. These PAMs have shown promise in treating conditions like Alzheimer's disease and schizophrenia by enhancing receptor activity without the adverse effects associated with direct agonists .
Case Study:
A study demonstrated that PAMs targeting M1 and M4 muscarinic receptors could improve cognitive function in animal models of Alzheimer's disease, indicating potential for similar compounds like this compound to provide therapeutic benefits in neurodegenerative diseases .
Neuroprotective Effects
The compound may exhibit neuroprotective properties, potentially reducing neuronal degeneration associated with Parkinson's disease (PD). Research on mGlu4 PAMs has shown that they can mitigate motor symptoms and possibly modify disease progression by protecting dopaminergic neurons from cell death .
Data Table: Neuroprotective Studies
| Study | Model | Treatment | Outcome |
|---|---|---|---|
| Battaglia et al. (2006) | MPTP-treated mice | mGlu4 PAM | Reduced DA cell death |
| Engers et al. (2010) | Rodent models | mGlu4 PAMs | Decreased motor disability |
Cancer Treatment
The compound's structural analogs are being investigated as selective inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Selective inhibition of PARP could lead to enhanced efficacy in cancer therapies while minimizing side effects related to non-selective inhibitors .
Case Study:
NMS-P118, a compound structurally related to this compound, was found to be a potent PARP inhibitor with favorable pharmacokinetic properties and efficacy in xenograft models .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activities, and applications:
Key Observations
Substituent Effects on Target Engagement: The 6-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like the 2-methoxyphenyl-piperazine derivative . Fluorine’s electronegativity could also modulate interactions with aromatic residues in target proteins. Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., ) exhibit stronger serotonin receptor affinity due to the basic nitrogen’s ability to form salt bridges. In contrast, piperidine derivatives (e.g., roluperidone) prioritize dopamine receptor modulation .
Pharmacological Diversity: CNS Applications: Roluperidone’s antipsychotic activity contrasts with the 5-HT1A-targeting compound in , illustrating how side-chain modifications redirect therapeutic focus .
Physicochemical Properties: Solubility: Hydroxyimino derivatives (e.g., ) exhibit higher aqueous solubility than the fluorinated target compound, which may limit its bioavailability . Lipophilicity: Chlorinated analogs () show increased logP values, enhancing membrane permeability but risking off-target toxicity .
Biological Activity
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the isoindolone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of poly(ADP-ribose) polymerase (PARP-1), which plays a critical role in DNA repair mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C13H15FN2O
- Molecular Weight : 234.27 g/mol
- CAS Number : 1439902-96-1
The biological activity of this compound primarily involves its interaction with PARP-1. By selectively inhibiting PARP-1, this compound can disrupt the DNA repair process in cancer cells, leading to increased cell death, particularly in tumors that are already deficient in DNA repair mechanisms.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Selectivity for PARP-1 : The compound has been shown to selectively inhibit PARP-1 without significantly affecting PARP-2, which may reduce associated toxicities .
- Efficacy in Cancer Models : In vivo studies demonstrated that this compound was effective as a single agent and in combination with other chemotherapeutics like Temozolomide in xenograft models .
- Neuroprotective Effects :
-
Antiviral Properties :
- Preliminary studies suggest that isoindolone derivatives, including this compound, may exhibit antiviral activity by interfering with viral replication processes.
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Cancer
In a study involving MDA-MB-436 breast cancer xenografts, treatment with this compound resulted in significant tumor reduction compared to control groups. The combination therapy with Temozolomide further enhanced therapeutic outcomes, indicating a synergistic effect that warrants further investigation .
Q & A
Q. How to optimize the synthesis of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions and purification techniques. For example:
- Purification: Flash column chromatography with solvent gradients (e.g., EtOAc/hexane, 20:80) is effective for isolating the compound from byproducts, achieving yields up to 76% .
- Scale: Reactions performed on a 0.2-mmol scale minimize side reactions while maintaining scalability .
- Monitoring: Use thin-layer chromatography (TLC) with UV visualization to track reaction progress.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Exposure Mitigation:
Q. What analytical techniques are recommended for confirming the molecular structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., fluorine at C6, piperidine at C2) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHFNO).
- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
- Data Collection: Use a diffractometer (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) datasets .
- Refinement: SHELXL refines bond lengths and angles, while SHELXE resolves π-π interactions (e.g., phenyl/isoindolinone plane dihedral angle: 9.4°) .
Q. What methodologies evaluate the compound's antagonistic activity against metabotropic glutamate receptors (mGluR1)?
Methodological Answer:
- In Vitro Assays: Measure intracellular Ca mobilization in CHO cells expressing mGluR1a. The compound shows IC values of 2.6 nM (human) and 2.3 nM (rat) .
- Selectivity Testing: Assess activity against mGluR5 (>2000-fold selectivity) via radioligand binding assays .
- In Vivo Models: Evaluate face-washing behavior in mice induced by (S)-3,5-DHPG; effective doses range from 3–30 mg/kg (73–94% receptor occupancy) .
Q. How to address discrepancies in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Bioavailability: Perform pharmacokinetic studies (e.g., plasma half-life, brain penetration) using LC-MS/MS.
- Metabolite Interference: Identify metabolites via liver microsome assays; compare activity profiles.
- Dose-Response Correlation: Use receptor occupancy studies to align in vitro IC with in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
